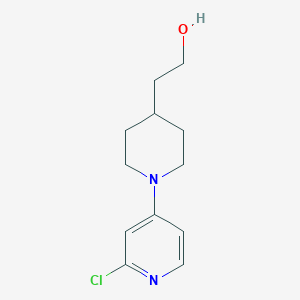2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol
CAS No.: 1289208-95-2
Cat. No.: VC3213862
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1289208-95-2 |
|---|---|
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | 2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]ethanol |
| Standard InChI | InChI=1S/C12H17ClN2O/c13-12-9-11(1-5-14-12)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2 |
| Standard InChI Key | SPRMQMXGLQNCPR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CCO)C2=CC(=NC=C2)Cl |
| Canonical SMILES | C1CN(CCC1CCO)C2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Components
2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol contains several key functional groups that define its chemical identity:
-
A piperidine ring (six-membered nitrogen-containing heterocycle)
-
A 2-chloropyridine moiety attached at position 4 of the pyridine ring to the nitrogen of the piperidine
-
An ethanol chain (2-carbon hydroxyethyl group) attached to position 4 of the piperidine ring
The presence of these functional groups contributes to the compound's unique chemical properties and potential biological activities. The piperidine nitrogen serves as a basic center, while the hydroxyl group can participate in hydrogen bonding interactions. The 2-chloropyridine introduces an electron-withdrawing halogen that affects the electron distribution throughout the molecule.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Solubility | Moderately soluble in polar organic solvents |
| Hydrogen Bonding | Donor (hydroxyl group) and acceptor (pyridine nitrogen) sites |
| pKa | Weakly basic due to the piperidine nitrogen |
Synthetic Approaches
Key Reaction Parameters
Based on the synthesis of related compounds, the following reaction parameters would likely be important:
| Parameter | Typical Range/Conditions |
|---|---|
| Temperature | 60-90°C |
| Reaction Time | 2-3 hours |
| Solvent System | Polar aprotic solvents (e.g., DMF, acetonitrile) |
| Purification | Column chromatography, recrystallization |
Thin-layer chromatography would typically be employed to monitor reaction progress, followed by appropriate workup procedures to isolate the desired product .
Structure-Activity Relationships
Pharmacophoric Elements
The structure of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol incorporates several pharmacophoric elements that could contribute to biological activity:
-
The piperidine ring, which is common in many bioactive compounds including those targeting muscarinic receptors
-
The 2-chloropyridine, which can enhance metabolic stability and influence receptor binding
-
The hydroxyethyl side chain, which can participate in hydrogen bonding with target proteins
These structural features share commonalities with compounds described as guanylate cyclase activators and muscarinic receptor antagonists .
Comparison with Related Bioactive Compounds
Several structurally related compounds have demonstrated significant biological activities:
The presence of a hydroxyl group in 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol instead of carbonyl functionality (as in some related compounds) could potentially modify its interaction with biological targets and influence its pharmacokinetic properties.
Analytical Characterization
| Analytical Method | Expected Characteristic Features |
|---|---|
| ¹H NMR | Signals for piperidine ring protons (1.5-3.5 ppm), ethanol chain methylene groups (3.5-4.0 ppm), aromatic pyridine protons (7.0-8.5 ppm), and hydroxyl proton (variable) |
| ¹³C NMR | Signals for aliphatic carbons (20-60 ppm) and aromatic/heterocyclic carbons (120-160 ppm) |
| IR | Characteristic bands for O-H stretching (3200-3600 cm⁻¹), C-N stretching, and aromatic C=C/C=N stretching |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with fragmentation patterns including loss of the hydroxyl group and cleavage of the piperidine ring |
Related compounds like 1-(4-(2-chloropyridin-4-yl)piperidin-1-yl)ethanone have been characterized using similar analytical techniques .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume